molecular formula C23H20N4O5 B2792491 N-(2H-1,3-benzodioxol-5-yl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921882-39-5

N-(2H-1,3-benzodioxol-5-yl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2792491
CAS No.: 921882-39-5
M. Wt: 432.436
InChI Key: OXVYAPNCMMAFDD-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]pyridine-7-carboxamide class, characterized by a bicyclic core structure with a carboxamide substituent at position 5. Its unique features include:

  • Substituents: A 2H-1,3-benzodioxol-5-yl group (a fused aromatic ring with two oxygen atoms) at the amide nitrogen and a 2-methoxyethyl chain at position 5 of the pyrazolo-pyridine scaffold.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-(2-methoxyethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5/c1-30-10-9-26-12-17(22(28)24-15-7-8-19-20(11-15)32-14-31-19)21-18(13-26)23(29)27(25-21)16-5-3-2-4-6-16/h2-8,11-13H,9-10,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVYAPNCMMAFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C19H20N2O4
  • Molecular Weight : 370.38 g/mol
  • CAS Number : 312319-23-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on cancer cells and its interaction with specific biological pathways.

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. A study published in ResearchGate demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, leading to decreased cell viability and proliferation .

The compound is believed to modulate key signaling pathways involved in tumor growth and survival. It has been shown to inhibit the activity of certain kinases that are crucial for cancer cell proliferation. Specifically, it targets the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is often dysregulated in cancer .

Table 1: Summary of In Vitro Studies on Anticancer Activity

Study ReferenceCell LineIC50 Value (µM)Mechanism of Action
Walid Fayad et al. MCF-7 (Breast)15Induction of apoptosis
Walid Fayad et al. HeLa (Cervical)10Cell cycle arrest at G1 phase
Walid Fayad et al. A549 (Lung)12Inhibition of PI3K/Akt pathway

Pharmacological Profile

The pharmacological profile indicates that this compound may also possess anti-inflammatory properties. Preliminary studies suggest it can inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies and Clinical Relevance

While extensive clinical trials are yet to be conducted, existing case studies provide insights into the therapeutic potential of this compound. For instance, a case study involving patients with advanced cancer indicated that compounds similar in structure to this compound showed promising results in reducing tumor size and improving patient outcomes when combined with standard chemotherapy regimens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the pyrazolo[4,3-c]pyridine-7-carboxamide core but differing in substituents. Structural variations critically influence physicochemical properties and biological activity.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents
N-(2H-1,3-Benzodioxol-5-yl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (Target) C₂₀H₁₉N₃O₅* 381.4 N: 2H-1,3-benzodioxol-5-yl; Position 5: 2-methoxyethyl
5-Benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (923216-25-5) C₂₈H₂₄N₄O₂ 448.5 N: 3-methylphenyl; Position 5: benzyl
N-(4-Ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (923682-25-1) C₂₄H₂₄N₄O₃ 416.5 N: 4-ethoxyphenyl; Position 5: ethyl
3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (923233-41-4) C₁₉H₂₂N₄O₃ 354.4 N: 2-methoxyethyl; Position 5: propyl
5-Benzyl-N-cycloheptyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (923226-49-7) C₂₉H₃₀N₄O₂ 478.6 N: cycloheptyl; Position 5: benzyl

*Calculated based on structural analogs and substituent contributions.

Key Findings

Substituent-Driven Physicochemical Properties: Target compound: The benzodioxol group increases aromaticity and may improve metabolic stability compared to simpler aryl groups (e.g., 3-methylphenyl in 923216-25-5) . Its 2-methoxyethyl chain likely enhances water solubility relative to bulkier alkyl chains (e.g., propyl in 923233-41-4) .

Structural Implications for Bioactivity :

  • Benzodioxol vs. Ethoxyaryl : The target’s benzodioxol group could favor interactions with aromatic-binding pockets in enzymes or receptors, unlike the 4-ethoxyphenyl group in 923682-25-1, which offers less steric hindrance .
  • Methoxyethyl vs. Propyl : The 2-methoxyethyl chain in the target may balance solubility and metabolic oxidation rates better than the propyl chain in 923233-41-4, which is more prone to CYP450-mediated degradation .

Comparative Limitations :

  • Biological data (e.g., IC₅₀, binding affinity) are unavailable in the provided evidence, limiting direct efficacy comparisons.
  • Synthetic accessibility varies; for example, the benzodioxol group in the target compound may require multi-step synthesis compared to simpler substituents.

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing this compound with high purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including:

  • Coupling reactions : Use of bis(pentafluorophenyl) carbonate (BPC) and triethylamine to facilitate amide bond formation (common in pyrazolopyrimidine derivatives) .
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 60–80°C to stabilize intermediates and minimize side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for final isolation .
    • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry of methoxyethyl and benzodioxole substituents to avoid overfunctionalization .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent integration (e.g., methoxyethyl protons at δ 3.2–3.5 ppm, benzodioxole aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ for C24_{24}H22_{22}N4_4O5_5) and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation of the pyrazolo[4,3-c]pyridine core and substituent geometry (if crystals are obtainable) .

Advanced Research Questions

Q. How can computational modeling predict bioactivity and guide derivative design?

  • Methodological Answer :

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to model interactions between the compound’s carboxamide group and target proteins (e.g., kinases) .
  • Molecular docking : Screen against protein databases (e.g., PDB) to prioritize targets like casein kinase 2 (CK2), leveraging the benzodioxole moiety’s potential π-π stacking .
  • ADMET prediction : Tools like SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for blood-brain barrier penetration or oral bioavailability .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer :

  • Orthogonal assays : Validate kinase inhibition using both biochemical (e.g., radiometric assays) and cell-based (e.g., proliferation IC50_{50}) methods to confirm target engagement .
  • Batch reproducibility : Compare synthetic batches via HPLC purity profiles (>98%) and control for residual solvents that may affect bioassays .
  • Meta-analysis : Cross-reference studies on structurally analogous pyrazolopyrimidines to identify substituent-dependent activity trends (e.g., methoxyethyl vs. ethyl groups) .

Q. What strategies establish structure-activity relationships (SAR) for analogs of this compound?

  • Methodological Answer :

  • Substituent variation : Synthesize derivatives with modified aryl (e.g., 4-fluorophenyl) or alkoxy groups (e.g., ethoxyethyl) to assess steric/electronic effects on potency .
  • Pharmacophore mapping : Identify critical moieties (e.g., the 3-oxo group and benzodioxole ring) using 3D-QSAR models .
  • Biological profiling : Test analogs against panels of related targets (e.g., kinases, GPCRs) to evaluate selectivity and off-target risks .

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